molecular formula C10H20N2O B13748848 5-butyl-1-Ethylpiperazin-2-one

5-butyl-1-Ethylpiperazin-2-one

Cat. No.: B13748848
M. Wt: 184.28 g/mol
InChI Key: ZXSAOHWGLPCNLF-UHFFFAOYSA-N
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Description

5-butyl-1-Ethylpiperazin-2-one is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

5-butyl-1-ethylpiperazin-2-one

InChI

InChI=1S/C10H20N2O/c1-3-5-6-9-8-12(4-2)10(13)7-11-9/h9,11H,3-8H2,1-2H3

InChI Key

ZXSAOHWGLPCNLF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN(C(=O)CN1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-1-Ethylpiperazin-2-one can be achieved through several methods. One common approach involves the reaction of butylamine with ethyl chloroformate to form an intermediate, which is then cyclized with piperazine under controlled conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-butyl-1-Ethylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

5-butyl-1-Ethylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-butyl-1-Ethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butylpiperazine
  • 1-Ethylpiperazine
  • 2-Butylpiperazine

Uniqueness

5-butyl-1-Ethylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Biological Activity

5-butyl-1-ethylpiperazin-2-one is a synthetic compound belonging to the piperazine family, characterized by a unique substitution pattern that influences its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and comparative analyses with similar compounds.

Structural Characteristics

This compound features a piperazine ring with the following structural details:

  • Molecular Formula : C_{12}H_{22}N_2O
  • Molecular Weight : Approximately 210.32 g/mol
  • Structural Features :
    • Butyl group at the 5-position
    • Ethyl group at the 1-position

This specific configuration is crucial for its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound can modulate the activity of these targets, leading to significant physiological effects.

Key Mechanisms:

  • Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways.
  • Enzyme Modulation : It acts as an inhibitor or activator of certain enzymes, affecting biochemical pathways critical for cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains.
  • Cytotoxicity : Investigations into its potential anticancer properties show promise in inhibiting tumor cell proliferation.
  • Neuroactivity : The compound has been studied for its effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-butyl-1-methylpiperazin-2-oneMethyl group at the 1-positionDifferent pharmacological profile
5-butyl-1-propylpiperazin-2-onePropyl group at the 1-positionVariability in hydrophobicity
5-butyl-1-isopropylpiperazin-2-oneIsopropyl group at the 1-positionUnique steric effects influencing reactivity

This table illustrates how variations in substituents can affect biological activity and chemical properties.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound, highlighting its potential therapeutic applications:

Study on Antimicrobial Properties

A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Assessment

In vitro assays revealed that the compound could inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The study indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways.

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